molecular formula C15H27BrO2 B14198824 Butyl 3-bromoundec-2-enoate CAS No. 832734-27-7

Butyl 3-bromoundec-2-enoate

Cat. No.: B14198824
CAS No.: 832734-27-7
M. Wt: 319.28 g/mol
InChI Key: QEOMIYDYRBIKIN-UHFFFAOYSA-N
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Description

Butyl 3-bromoundec-2-enoate is an organic compound with the molecular formula C15H27BrO2 It is an ester derived from the reaction of butanol and 3-bromoundec-2-enoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl 3-bromoundec-2-enoate can be synthesized through the esterification of 3-bromoundec-2-enoic acid with butanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-bromoundec-2-enoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products Formed

    Substitution: Formation of butyl 3-hydroxyundec-2-enoate.

    Reduction: Formation of butyl 3-bromoundec-2-enol.

    Oxidation: Formation of 3-bromoundec-2-enoic acid.

Scientific Research Applications

Butyl 3-bromoundec-2-enoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the development of novel materials with specific properties.

    Biological Studies: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a building block for drug development.

Mechanism of Action

The mechanism of action of butyl 3-bromoundec-2-enoate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, the compound acts as a reactant that undergoes chemical transformations to form desired products. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Butyl 3-chloroundec-2-enoate
  • Butyl 3-iodoundec-2-enoate
  • Butyl 3-fluoroundec-2-enoate

Uniqueness

Butyl 3-bromoundec-2-enoate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. The bromine atom makes the compound more reactive in substitution reactions compared to its chloro, iodo, and fluoro counterparts. This reactivity is advantageous in various synthetic applications, making this compound a valuable compound in organic chemistry.

Properties

CAS No.

832734-27-7

Molecular Formula

C15H27BrO2

Molecular Weight

319.28 g/mol

IUPAC Name

butyl 3-bromoundec-2-enoate

InChI

InChI=1S/C15H27BrO2/c1-3-5-7-8-9-10-11-14(16)13-15(17)18-12-6-4-2/h13H,3-12H2,1-2H3

InChI Key

QEOMIYDYRBIKIN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=CC(=O)OCCCC)Br

Origin of Product

United States

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